1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolidinone ring fused with an oxadiazole moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
Biochemical Analysis
Biochemical Properties
They are known to exhibit a broad range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Cellular Effects
Some oxadiazole derivatives have shown potent antiviral activity against Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . They have also shown inhibitory potential against acetylcholinesterase (AChE), which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes.
Coupling with pyrrolidinone: The oxadiazole intermediate is then coupled with a pyrrolidinone derivative under suitable conditions, often involving the use of catalysts such as palladium or copper complexes.
Chemical Reactions Analysis
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and biological activities.
Pyrrolidinone derivatives: Compounds with variations in the pyrrolidinone ring exhibit different pharmacological properties and applications.
Benzyl-substituted heterocycles: These compounds have similar structural features but may vary in their chemical reactivity and biological effects.
Properties
IUPAC Name |
1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILVKOFCHILSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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